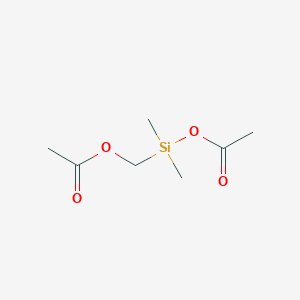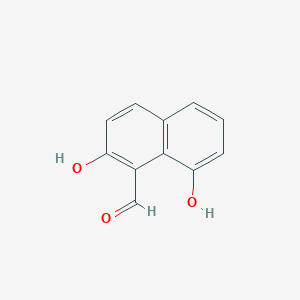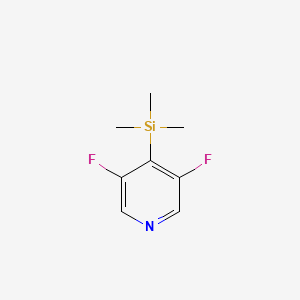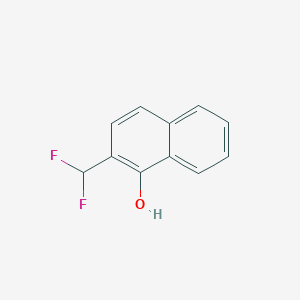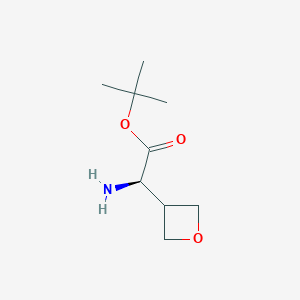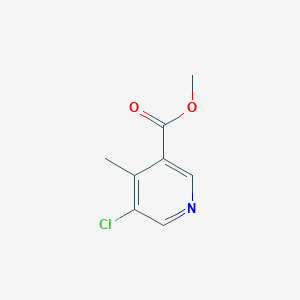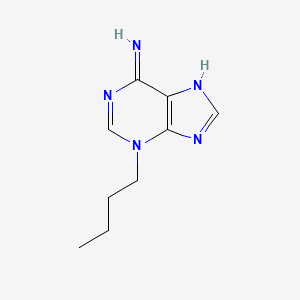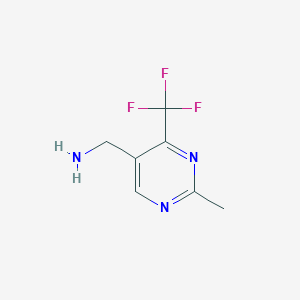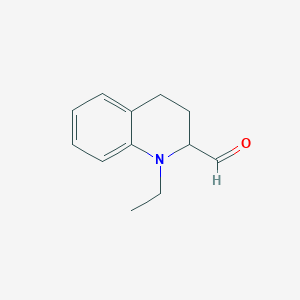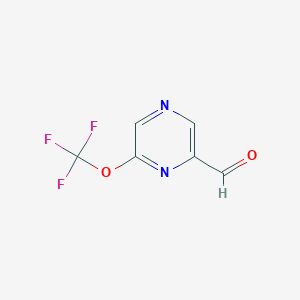
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O2 and a molecular weight of 192.1 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, which also contains an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions. The general reaction conditions include:
Reagents: Boron reagents, palladium catalysts
Solvents: Tetrahydrofuran (THF), water
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid
Reduction: Reduction of the aldehyde group to a primary alcohol
Substitution: Nucleophilic substitution reactions at the pyrazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: 6-(Trifluoromethoxy)pyrazine-2-carboxylic acid
Reduction: 6-(Trifluoromethoxy)pyrazine-2-methanol
Substitution: Various substituted pyrazine derivatives
Applications De Recherche Scientifique
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is used in scientific research for its unique chemical properties. Some applications include:
Chemistry: As a building block in the synthesis of complex organic molecules
Biology: As a probe in biochemical assays to study enzyme activity and protein interactions
Medicine: Potential use in drug discovery and development for targeting specific biological pathways
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity to these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxypyrazine-2-carbaldehyde
- 6-Chloropyrazine-2-carbaldehyde
- 6-Bromopyrazine-2-carbaldehyde
Uniqueness
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents .
Propriétés
Formule moléculaire |
C6H3F3N2O2 |
|---|---|
Poids moléculaire |
192.10 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H |
Clé InChI |
VKEMJQLTRVHGMX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)OC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




